molecular formula C9H10F2N2O B2745812 5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde CAS No. 2460756-83-4

5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde

Cat. No. B2745812
CAS RN: 2460756-83-4
M. Wt: 200.189
InChI Key: PXXIBAYNFZPCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of medicinal chemistry and drug discovery due to its potential for developing novel drugs.

Scientific Research Applications

Non-Fullerene Acceptors (NFAs) for Organic Photovoltaic Devices

5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde: serves as a valuable building block for non-fullerene acceptors (NFAs) used in organic photovoltaic (OPV) devices. These NFAs enhance the efficiency of solar cells by improving charge separation and transport. Researchers have synthesized derivatives like ITIC-2F, IHIC-2F, IEIC-2F, and IXIC-2F based on this compound, leading to highly efficient OPV devices .

Anti-HIV-1 Agents

While not directly related to the compound itself, indole derivatives (including indazole-based compounds) have shown promise as anti-HIV-1 agents. Although specific studies on 5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde are limited, its indole moiety suggests potential for further investigation in this area .

properties

IUPAC Name

5,5-difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c1-13-8-2-3-9(10,11)4-6(8)7(5-14)12-13/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXIBAYNFZPCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CC(CC2)(F)F)C(=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde

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